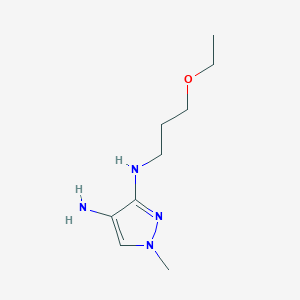
N-ethyl-3-hydroxy-4-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-3-hydroxy-4-iodobenzamide is an organic compound characterized by the presence of an ethyl group, a hydroxyl group, and an iodine atom attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-hydroxy-4-iodobenzamide typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxy-4-iodobenzoic acid.
Amidation: The carboxylic acid group of 3-hydroxy-4-iodobenzoic acid is converted to an amide by reacting with ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting this compound is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors to handle the amidation reaction.
Optimization: Employing optimized reaction conditions such as temperature control, solvent selection, and reaction time to maximize yield and purity.
Automation: Incorporating automated systems for continuous production and monitoring of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-3-hydroxy-4-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, where the iodine atom is replaced by a different aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide (DMF).
Major Products
Substitution: Formation of N-ethyl-3-hydroxy-4-azidobenzamide or N-ethyl-3-hydroxy-4-cyanobenzamide.
Oxidation: Conversion to N-ethyl-3-oxo-4-iodobenzamide.
Reduction: Formation of N-ethyl-3-hydroxy-4-methylbenzamide.
Coupling: Various aryl or vinyl derivatives depending on the coupling partner.
Applications De Recherche Scientifique
N-ethyl-3-hydroxy-4-iodobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which N-ethyl-3-hydroxy-4-iodobenzamide exerts its effects depends on its interaction with molecular targets:
Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-ethyl-4-iodobenzamide
- N-ethyl-3-hydroxybenzamide
- N-ethyl-3-iodobenzamide
Uniqueness
N-ethyl-3-hydroxy-4-iodobenzamide is unique due to the simultaneous presence of the ethyl, hydroxyl, and iodine substituents on the benzamide core. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Propriétés
IUPAC Name |
N-ethyl-3-hydroxy-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-2-11-9(13)6-3-4-7(10)8(12)5-6/h3-5,12H,2H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNSBZIKIRWXDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N3-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-3,4-diamine](/img/structure/B8015769.png)




![1-methyl-N3-[(oxolan-2-yl)methyl]-1H-pyrazole-3,4-diamine](/img/structure/B8015807.png)








